molecular formula C7H13BrO3S B2782250 4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione CAS No. 2138424-47-0

4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione

Cat. No.: B2782250
CAS No.: 2138424-47-0
M. Wt: 257.14
InChI Key: RIAFBPDEAJBXJI-UHFFFAOYSA-N
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Description

“4-(2-Bromoethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 . It’s a solid substance with a melting point between 61 - 64 degrees Celsius .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2,4-Dihydroxybenzaldehyde, 1,2-dibromopropane, anhydrous potassium bicarbonate, and dry acetone . The mixture is refluxed for 150 hours and then cooled to room temperature. The mixture is filtered and the filtrate is distilled under reduced pressure to obtain a yellow residue, which is purified by silica gel chromatography column to obtain a white solid .


Molecular Structure Analysis

The molecular structure of “4-(2-Bromoethoxy)-2-hydroxybenzaldehyde” was determined by X-ray single crystal diffraction . The crystal structure is monoclinic, with a = 10.8914 (4) Å, b = 4.6335 (2) Å, c = 18.4554 (8) Å, β = 97.278 (2)° .


Physical and Chemical Properties Analysis

“4-(2-Bromoethoxy)benzaldehyde” is a solid substance with a melting point between 61 - 64 degrees Celsius . For a similar compound, “2-(2-Bromoethoxy)ethanol”, the boiling point is predicted to be 228.9±15.0 °C and the density is predicted to be 1.514±0.06 g/cm3 .

Safety and Hazards

For “4-(2-Bromoethoxy)benzaldehyde”, the safety information includes hazard statements such as “Harmful if swallowed”, “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and storing in a well-ventilated place .

Properties

IUPAC Name

4-(2-bromoethoxy)thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO3S/c8-3-4-11-7-1-5-12(9,10)6-2-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAFBPDEAJBXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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